molecular formula C15H10N2O B5653403 2-(2-furyl)imidazo[2,1-a]isoquinoline

2-(2-furyl)imidazo[2,1-a]isoquinoline

Cat. No. B5653403
M. Wt: 234.25 g/mol
InChI Key: PJEAIPOKYDAYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)imidazo[2,1-a]isoquinoline is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazoisoquinolines, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-(2-furyl)imidazo[2,1-a]isoquinoline is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-furyl)imidazo[2,1-a]isoquinoline exhibits various biochemical and physiological effects. For example, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, it has been found to reduce inflammation and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-furyl)imidazo[2,1-a]isoquinoline in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(2-furyl)imidazo[2,1-a]isoquinoline. One of the areas of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further research is needed to explore its potential use in treating neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of 2-(2-furyl)imidazo[2,1-a]isoquinoline can be achieved through different methods. One of the commonly used methods involves the reaction of 2-aminobenzophenone with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield 2-(2-furyl)imidazo[2,1-a]isoquinoline.

Scientific Research Applications

2-(2-furyl)imidazo[2,1-a]isoquinoline has been the focus of various research studies due to its potential therapeutic applications. This compound has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(furan-2-yl)imidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEAIPOKYDAYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)imidazo[2,1-a]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.